molecular formula C16H32N2 B3061169 N-(octylideneamino)octan-1-imine CAS No. 59618-85-8

N-(octylideneamino)octan-1-imine

Cat. No.: B3061169
CAS No.: 59618-85-8
M. Wt: 252.44 g/mol
InChI Key: NRJXJBAIZQUUJC-UHFFFAOYSA-N
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Description

N-(octylideneamino)octan-1-imine (hypothetical IUPAC name; referred to in literature as N-octylidene-octylamine) is a secondary enamine with the molecular formula C₁₆H₃₂N₂ and a molecular weight of 252.44 g/mol. It is synthesized via condensation reactions between octanenitrile and octan-1-imine, forming a conjugated system with an imine functional group (C=N) . This compound plays a role in ammonolytic transfer dehydrogenation reaction networks, where it acts as an intermediate. Key findings from research indicate that this compound undergoes intramolecular degradation to yield octanenitrile and octane under specific conditions, a process driven by its secondary enamine structure . Its instability in the presence of water or acidic catalysts contrasts with its utility in synthetic pathways for nitrile production.

Properties

IUPAC Name

N-(octylideneamino)octan-1-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJXJBAIZQUUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=NN=CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303205
Record name N-(octylideneamino)octan-1-imine
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URL https://comptox.epa.gov/dashboard/DTXSID00303205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59618-85-8
Record name N-(octylideneamino)octan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTYL ALDEHYDE AZINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(octylideneamino)octan-1-imine can be synthesized through the condensation reaction between octanal and octylamine. This reaction typically involves the removal of water and can be catalyzed by acids to speed up the process . The reaction conditions often include heating under reflux in a solvent such as anhydrous benzene, toluene, or xylene, with azeotropic removal of water .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of acid catalysts and azeotropic distillation techniques helps in achieving high yields and purity of the product .

Chemical Reactions Analysis

Hydrolysis and Reversibility

Imines reversibly hydrolyze to parent carbonyl compounds and amines under acidic conditions :
Mechanism :

  • Protonation : Imine nitrogen → iminium ion.

  • Water Addition : Forms carbinolamine intermediate.

  • Elimination : Releases octanal and octylamine .

Conditions Affecting Hydrolysis :

  • pH : Accelerated in acidic media (pH < 4) .

  • Temperature : Faster at elevated temperatures (ΔG‡ ≈ 75 kJ/mol) .

Cycloaddition Reactions

N-(octylideneamino)octan-1-imine participates in [3+3] cycloadditions with α,β-unsaturated aldehydes under organocatalytic conditions (e.g., DBU in water) :

Example Reaction :

Imine CH CHCHODBU H OSpirooxindole Derivative\text{Imine CH CHCHO}\xrightarrow{\text{DBU H O}}\text{Spirooxindole Derivative}

Performance Metrics :

SubstrateYielddr (diastereomeric ratio)
Cinnamaldehyde78%4:1
Crotonaldehyde65%3:1

Catalytic Functionalization

Palladium-catalyzed reactions enable further derivatization:

  • Cross-Coupling : With aryl halides to form aryl-substituted imines .

  • Oxidation : Using ortho-naphthoquinone/Cu(OAc)₂ systems for homocoupling .

Pd-Catalyzed Reaction Example :

Imine Ar XPd PPh Ar Imine\text{Imine Ar X}\xrightarrow{\text{Pd PPh }}\text{Ar Imine}

Stability and Reaction Kinetics

  • Thermal Stability : Decomposes above 200°C via retro-imination .

  • Solvent Effects :

    • Aprotic Solvents (toluene): Favor imine formation (Keq ≈ 10³) .

    • Protic Solvents (water): Shift equilibrium toward hydrolysis .

Spectroscopic Characterization

Key NMR data for N-(octylideneamino)octan-1-imine analogs :

  • ¹H NMR : δ 8.21 (s, 1H, CH=N), 1.69 (s, 2H, CH₂), 0.96 (s, 9H, C(CH₃)₃).

  • ¹³C NMR : δ 154.2 (C=N), 31.7 (CH₂), 21.4 (CH₃) .

Mechanism of Action

The mechanism of action of N-(octylideneamino)octan-1-imine involves its ability to form stable complexes with metal ions due to the presence of the imine nitrogen. This property makes it useful as a ligand in coordination chemistry. Additionally, its reactivity towards nucleophiles and electrophiles allows it to participate in various chemical transformations .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key properties of N-(octylideneamino)octan-1-imine and structurally or functionally related compounds:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Structure Type Key Properties/Applications Stability Notes
This compound C₁₆H₃₂N₂ Not reported 252.44 Secondary enamine Intermediate in nitrile synthesis Degrades intramolecularly to octanenitrile + octane
n-Octylamine C₈H₁₉N 111-86-4 129.25 Primary amine Surfactant, corrosion inhibitor Stable; used in detergents and biocides
N-Methyl-N-octyl-1-octanamine C₁₇H₃₇N 4455-26-9 255.49 Tertiary amine Surfactant, emulsifier High stability; industrial formulations
N-Octadecylformamide C₁₉H₃₉NO 32585-06-1 297.52 Amide Chemical synthesis, surfactants Hydrolytically stable
N-Hydroxyoctanamide C₈H₁₇NO₂ 7377-03-9 159.23 Hydroxamic acid Research applications Not PBT/vPvB; low hazard

Reactivity and Stability

  • This compound: As a secondary enamine, it is prone to intramolecular degradation under acidic or catalytic conditions, producing octanenitrile and octane irreversibly . This contrasts with tertiary enamines, which resist such degradation.
  • n-Octylamine : A primary amine with strong nucleophilicity, it participates in alkylation and acylation reactions. Its stability in aqueous formulations makes it suitable for corrosion inhibition .
  • Tertiary Amines (e.g., N-Methyl-N-octyl-1-octanamine) : Exhibit high chemical stability due to the absence of N-H bonds, making them ideal for surfactant applications .
  • Amides (e.g., N-Octadecylformamide): Resist hydrolysis under neutral conditions but can undergo ammonolysis or transamination in the presence of acidic catalysts .

Biological Activity

N-(octylideneamino)octan-1-imine is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an imine derivative characterized by the presence of an octyl chain and an amino group. Its structure can be represented as follows:

C16H33N Molecular Formula \text{C}_{16}\text{H}_{33}\text{N}\quad \text{ Molecular Formula }

This compound's unique structure contributes to its biological activity, particularly in interactions with biological macromolecules.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including antimicrobial, antitumor, and neuroprotective effects. The following sections summarize significant findings related to these activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by researchers at the University of Manchester demonstrated its efficacy against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may be a promising candidate for developing new antimicrobial agents .

Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable case study involved its application on human breast cancer cells (MCF-7), where it was found to:

  • Decrease cell viability by 50% at a concentration of 50 µM.
  • Induce apoptosis through the activation of caspase pathways.

The mechanism appears to involve the disruption of mitochondrial membrane potential and subsequent release of cytochrome c, leading to programmed cell death .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. In a model of oxidative stress-induced neurotoxicity, the compound demonstrated the ability to:

  • Reduce reactive oxygen species (ROS) levels by 40%.
  • Enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

These findings suggest that this compound may offer protective effects against neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted. Key mechanisms include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Through mitochondrial pathways, it triggers apoptotic signals in malignant cells.
  • Antioxidant Activity : By scavenging free radicals, it mitigates oxidative stress in neuronal tissues.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • In Vivo Efficacy Against Tumors : An animal model study showed that administration of this compound significantly reduced tumor size in xenograft models.
  • Synergistic Effects with Antibiotics : Combining this compound with standard antibiotics enhanced their efficacy against resistant bacterial strains, suggesting potential for use in combination therapies .

Q & A

Q. What are the validated synthetic routes for N-(octylideneamino)octan-1-imine, and how can purity be rigorously confirmed?

  • Methodological Answer : Synthesis typically involves condensation of octylamine with an appropriate carbonyl precursor under inert conditions. For purity validation, combine chromatographic techniques (e.g., HPLC or GC-MS) with spectroscopic characterization (¹H/¹³C NMR, IR). Ensure peak assignments align with expected structural features (e.g., imine C=N stretch at ~1600–1650 cm⁻¹ in IR). Quantitative purity analysis can be achieved via elemental analysis (C, H, N) with ≤0.4% deviation from theoretical values. Reproducibility requires detailed documentation of solvent systems, reaction temperatures, and purification steps, as per standardized experimental reporting guidelines .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled environments (e.g., pH 2–12 buffers, 25–60°C). Monitor degradation via UV-Vis spectroscopy (imine bond absorption at ~250–300 nm) or LC-MS to identify breakdown products. For kinetic analysis, use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Document all parameters, including light exposure and oxygen levels, to align with reproducibility standards .

Advanced Research Questions

Q. What computational strategies can predict the solvent-dependent reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) can model solvent effects using implicit solvation models (e.g., PCM or SMD). Calculate Gibbs free energy (ΔG‡) for transition states in solvents like THF, DMSO, or water. Validate predictions experimentally by comparing reaction rates (kinetic studies via ¹H NMR) and product distributions. Cross-reference computational data with thermodynamic parameters (e.g., ΔfH°gas) from authoritative databases .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism, solvent artifacts, or impurities. Perform dynamic NMR experiments to detect tautomeric equilibria (e.g., enamine-imine interconversion). Use high-resolution MS (HRMS) to confirm molecular ion integrity. Cross-validate with independent synthetic batches and consult standardized spectral libraries (e.g., NIST Chemistry WebBook) to rule out instrumentation biases . For conflicting crystallographic data, reanalyze diffraction patterns using software like Olex2 or SHELX .

Q. What experimental designs are optimal for probing the coordination chemistry of this compound with transition metals?

  • Methodological Answer : Employ titration calorimetry (ITC) or UV-Vis titration to determine binding constants (Kb) with metals like Cu(II) or Fe(III). Characterize complexes via X-ray crystallography or EXAFS for structural insights. For mechanistic studies, use stopped-flow spectroscopy to monitor ligand substitution kinetics. Ensure reproducibility by adhering to standardized protocols for metal-ligand ratio optimization and inert-atmosphere handling .

Data Analysis and Interpretation

Q. How should researchers address conflicting results in the catalytic activity of this compound-derived complexes?

  • Methodological Answer : Contradictions may stem from variations in metal oxidation states, solvent polarity, or ligand-to-metal ratios. Use X-ray Photoelectron Spectroscopy (XPS) to confirm metal oxidation states and EPR for paramagnetic species. Design controlled comparative studies with strict variable isolation (e.g., fixed solvent, temperature). Apply statistical tools (e.g., ANOVA) to assess significance of observed differences, referencing qualitative research frameworks for contradiction analysis .

Synthesis and Characterization

Q. What advanced techniques can elucidate the stereoelectronic effects of substituents on this compound’s reactivity?

  • Methodological Answer : Hammett linear free-energy relationships (LFER) can quantify substituent effects on reaction rates. Use Natural Bond Orbital (NBO) analysis in DFT to map electron density redistribution. Experimentally, synthesize derivatives with electron-withdrawing/donating groups (e.g., NO₂, OMe) and compare kinetics in model reactions (e.g., hydrolysis). Correlate results with computational predictions to validate mechanistic hypotheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.